Butanamide, 3-hydroxy-N-phenyl-, (S)-
Description
(S)-3-Hydroxy-N-phenylbutanamide is a chiral amide derivative characterized by a hydroxy group at the C3 position, an N-phenyl substituent, and an (S)-configured stereocenter. Key features include:
- Chirality: The (S)-configuration may influence binding specificity and metabolic stability compared to racemic or (R)-isomers.
- Hydroxy Group: The C3-hydroxy substituent enables hydrogen bonding, impacting solubility and target interactions.
Properties
CAS No. |
61444-22-2 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3S)-3-hydroxy-N-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/t8-/m0/s1 |
InChI Key |
MARUKTRRDHIKNY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-phenyl-, (S)- typically involves the reaction of 3-hydroxybutanoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 3-hydroxy-N-phenyl-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Butanamide, 3-hydroxy-N-phenyl-, (S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may be related to its interaction with inflammatory mediators or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Impact on Anticonvulsant Activity (Mouse Model)
| Compound | C2 Substituent | ED50 (mg/kg) | Activity in Rats | Reference |
|---|---|---|---|---|
| (R)-PAAD (X = NH2) | Amino | 30–100 | Moderate | |
| (R)-22 (X = OH) | Hydroxy | >30, <100 | None | |
| (R,S)-21 (X = CH3) | Methyl | 56 | Moderate |
- Key Findings :
- Hydroxy substitution (as in (R)-22) retains modest anticonvulsant activity in mice but abolishes efficacy in rats, likely due to reduced hydrogen bonding or metabolic instability .
- Methyl groups (e.g., (R,S)-21) maintain activity without hydrogen-bonding capability, suggesting hydrophobic interactions dominate in certain targets.
Stereochemical Influence
- Example : (S)-21 (methyl-substituted) showed reduced activity (ED50 >100 mg/kg) compared to its (R)-isomer, highlighting the critical role of stereochemistry in target engagement .
- Implication for (S)-3-Hydroxy-N-Phenylbutanamide : The (S)-configuration may confer distinct binding modes compared to (R)-isomers, necessitating enantioselective synthesis and evaluation.
Molecular Interactions and Docking Studies
- 3,3-Dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]butanamide : Demonstrated strong binding to SARS-CoV-2 NSP15 (−10.5 kcal/mol) via π-π stacking (Lys90, Asp273) and alkyl interactions (Leu252) .
- Butanamide 5 (N-benzothiazol-2-yl) : Showed high affinity for 3-TOP protein through hydrogen bonds and π-alkyl interactions .
- Prediction for (S)-3-Hydroxy-N-Phenylbutanamide : The C3-hydroxy group may form hydrogen bonds with catalytic residues (e.g., serine or aspartate in enzymes), while the N-phenyl group facilitates hydrophobic anchoring.
Key Research Findings and Data Gaps
- Antiviral Potential: Analogs like 3,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]butanamide highlight butanamides as scaffolds for antiviral development , but hydroxy-substituted variants remain underexplored.
- Anticonvulsant Limitations : Hydroxy substitution may limit cross-species efficacy, as seen in (R)-22 .
- Stereoselective Optimization : Enantiopure synthesis and in vivo profiling are critical for maximizing therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
